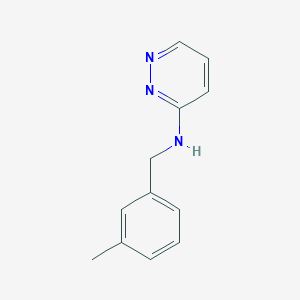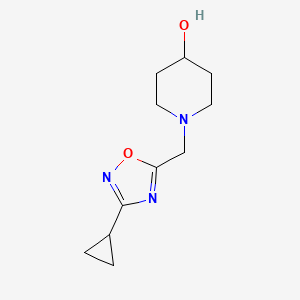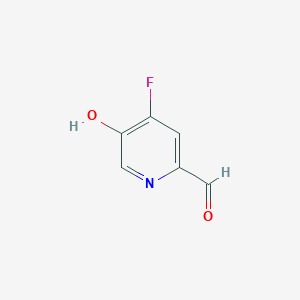
4-Fluoro-5-hydroxypicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-hydroxypicolinaldehyde is an organic compound with the molecular formula C6H4FNO2 It is a fluorinated derivative of picolinaldehyde, characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 5-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-hydroxypicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives. One common method is the electrophilic fluorination of 5-hydroxypicolinaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding the desired fluorinated product with good selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of fluorinating agents and reaction conditions can be optimized to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-5-hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are
Propiedades
Fórmula molecular |
C6H4FNO2 |
|---|---|
Peso molecular |
141.10 g/mol |
Nombre IUPAC |
4-fluoro-5-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(3-9)8-2-6(5)10/h1-3,10H |
Clave InChI |
VTYWZSOHMFKQOX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=C1F)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


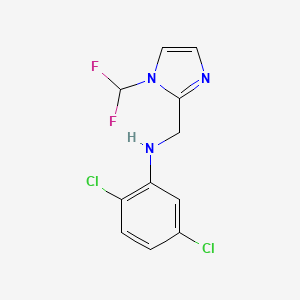
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)

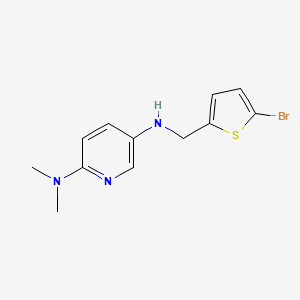
![2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)
![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
![3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)

